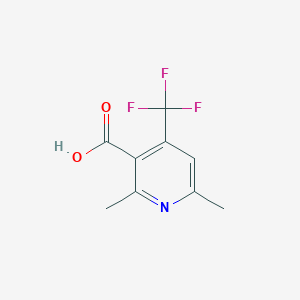
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol
Descripción general
Descripción
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves multi-step organic reactions. One common method includes the bromination of 4-fluoro-alpha-(trifluoromethyl)benzyl alcohol using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted benzyl alcohol derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dehalogenated benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance its reactivity and stability, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H5BrF4O |
|---|---|
Peso molecular |
273.02 g/mol |
Nombre IUPAC |
1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3,7,14H |
Clave InChI |
QUNRYKLHPBGAPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Br)C(C(F)(F)F)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[2-(2-Cyanoethoxy)ethyl]sulfanyl}propanenitrile](/img/structure/B8731491.png)




![4-[4-(6-Chloropyrazin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B8731538.png)


